Janelia fluor 646 tfa
CAS No.:
Cat. No.: VC16020375
Molecular Formula: C31H29F3N2O6Si
Molecular Weight: 610.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H29F3N2O6Si |
|---|---|
| Molecular Weight | 610.7 g/mol |
| IUPAC Name | 3-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-carboxybenzoate;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C29H28N2O4Si.C2HF3O2/c1-36(2)25-16-19(30-11-3-12-30)6-9-22(25)27(23-10-7-20(17-26(23)36)31-13-4-14-31)24-15-18(28(32)33)5-8-21(24)29(34)35;3-2(4,5)1(6)7/h5-10,15-17H,3-4,11-14H2,1-2H3,(H-,32,33,34,35);(H,6,7) |
| Standard InChI Key | NVBSDKPJAFIPEW-UHFFFAOYSA-N |
| Canonical SMILES | C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)[O-])C(=O)O)C.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
JF646 TFA belongs to the silicon-rhodamine (SiR) family, with systematic modifications that optimize its photophysical and biochemical properties. The compound's formal chemical name is 2-(3-(Azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethyl-3,5-dihydrodibenzo[ b, e]silin-10-yl)-4-((2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)benzoate trifluoroacetate . Its molecular formula is , with a molecular weight of 610.65 g/mol .
The structure features:
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A silicon-bridged xanthene core that red-shifts absorption/emission compared to oxygen-based rhodamines
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Dual azetidine substituents at positions 3 and 7, enhancing quantum yield and photostability
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A chlorohexyloxy-ethoxy-ethyl carbamoyl side chain for HaloTag ligand conjugation
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Trifluoroacetate counterion improving solubility in polar organic solvents
Photophysical Properties
Spectral Characteristics
JF646 TFA exhibits exceptional brightness () and a high quantum yield (), outperforming many commercially available far-red dyes . Key spectral parameters include:
| Property | Value | Measurement Conditions |
|---|---|---|
| 646 nm | Ethanol + 0.1% TFA | |
| 664 nm | Ethanol + 0.1% TFA | |
| Stokes Shift | 18 nm | - |
| Brightness Index | ||
| Fluorogenicity (K L-Z) | 0.0012 | Lactone-zwitterion equilibrium |
The large extinction coefficient and moderate Stokes shift make JF646 TFA particularly suitable for multicolor imaging and fluorescence resonance energy transfer (FRET) applications .
Fluorogenic Mechanism
JF646 TFA's performance stems from its zwitterion-lactone equilibrium, which is environmentally sensitive. In aqueous solutions, the dye predominantly exists in a non-fluorescent lactone form. Upon binding to its protein target (e.g., HaloTag), the local chemical environment shifts the equilibrium toward the fluorescent zwitterionic form, achieving up to 1,000-fold fluorescence enhancement . This property drastically reduces background signal in live-cell imaging experiments .
Biochemical Applications
Live-Cell Imaging
JF646 TFA's cell permeability and fluorogenicity enable real-time tracking of protein dynamics without wash steps. Studies demonstrate effective labeling of:
Comparative studies show JF646 TFA maintains >80% initial fluorescence intensity after 30 minutes of continuous illumination at 640 nm, significantly outperforming Cy5 and Alexa Fluor 647 .
Super-Resolution Microscopy
The dye's photoswitching capability under 640 nm illumination with 405 nm activation makes it ideal for direct STORM (dSTORM). Key performance metrics:
These characteristics enable prolonged imaging sessions (>10,000 frames) without substantial photobleaching .
| Parameter | Specification |
|---|---|
| Temperature | -20°C (short-term), -80°C (long-term) |
| Light Exposure | Protected from light |
| Reconstitution | Freshly opened anhydrous DMSO |
| Freeze-Thaw Cycles | ≤3 cycles |
The dye maintains >95% purity for 36 months when stored properly .
Working Concentrations
Typical experimental concentrations vary by application:
| Application | Concentration Range | Incubation Time |
|---|---|---|
| HaloTag Labeling | 100-500 nM | 15-30 min |
| SNAP-Tag Labeling | 1-5 µM | 30-60 min |
| dSTORM Imaging | 50-100 nM | - |
For in vivo applications, doses of 0.5-2 mg/kg in rodent models have demonstrated effective tissue penetration .
Comparative Analysis with Related Fluorophores
| Parameter | JF646 TFA | JF549 | Alexa Fluor 647 |
|---|---|---|---|
| 664 nm | 571 nm | 668 nm | |
| Brightness | 82,080 | 98,560 | 65,000 |
| Cell Permeability | High | Moderate | Low |
| dSTORM Compatibility | Excellent | Good | Excellent |
| Fluorogenicity | Yes | No | No |
Brightness calculated as . Data from .
Future Directions
Ongoing research focuses on:
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Multiplexed imaging: Combining JF646 TFA with JF503 (λem = 529 nm) and JF608 (λem = 631 nm) for 5-color super-resolution
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In vivo tracking: Developing bioconjugates for whole-body imaging in zebrafish and mouse models
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Advanced delivery systems: Lipid nanoparticles for brain barrier penetration
These developments promise to expand JF646 TFA's utility in neurobiology, cancer research, and drug discovery.
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